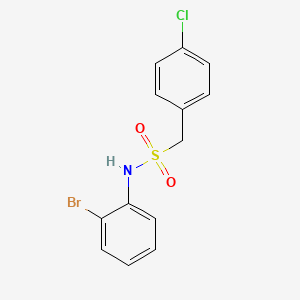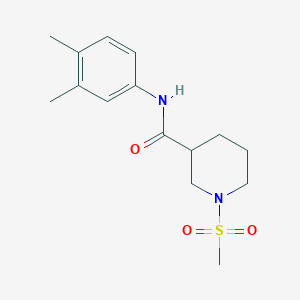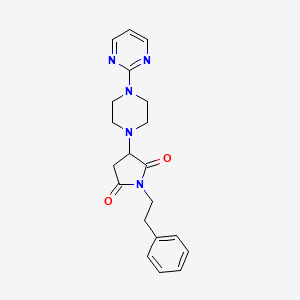
N-(biphenyl-2-yl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives, thiazole compounds, and isoindoline precursors. Common synthetic routes may involve:
Condensation Reactions: Combining biphenyl derivatives with thiazole compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the isoindoline ring through intramolecular cyclization.
Amidation Reactions: Introduction of the carboxamide group using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cell function.
Comparison with Similar Compounds
Similar Compounds
N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE: can be compared with other isoindoline derivatives, such as:
Uniqueness
The uniqueness of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H15N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1,3-dioxo-N-(2-phenylphenyl)-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-20-9-5-4-8-17(20)15-6-2-1-3-7-15)16-10-11-18-19(14-16)23(30)27(22(18)29)24-25-12-13-31-24/h1-14H,(H,26,28) |
InChI Key |
DTYKIKJMXCRNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11111247.png)

![6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11111257.png)
![[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate](/img/structure/B11111267.png)
methanone](/img/structure/B11111279.png)
![2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione](/img/structure/B11111281.png)
![N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11111291.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11111297.png)
![{[2-(dibenzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11111303.png)
![Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11111304.png)

![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]](/img/structure/B11111309.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11111325.png)
